6-(Iodomethyl)-5-oxaspiro[2.4]heptane
Description
BenchChem offers high-quality 6-(Iodomethyl)-5-oxaspiro[2.4]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Iodomethyl)-5-oxaspiro[2.4]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPLCBMQBFODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Iodomethyl)-5-oxaspiro[2.4]heptane CAS number 2059971-93-4
[1]
Executive Summary
6-(Iodomethyl)-5-oxaspiro[2.4]heptane (CAS 2059971-93-4 ) is a high-value chiral intermediate designed for the synthesis of spirocyclic pharmacophores.[1][2][3] Characterized by a 5-oxaspiro[2.4]heptane core—a tetrahydrofuran (THF) ring spiro-fused to a cyclopropane—this compound serves as a critical electrophile for installing the spiro-ether motif into drug candidates.
Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where the spiro[2.4] system is utilized to:
-
Increase Fsp³ Fraction: Enhancing solubility and "3D-character" of flat aromatic leads.
-
Restrict Conformation: Locking the spatial orientation of the side chain (via the iodomethyl handle) relative to the core.
-
Block Metabolism: The cyclopropane ring and ether linkage protect adjacent sites from cytochrome P450-mediated oxidation.
Chemical Architecture & Properties[5]
Structural Analysis
The molecule comprises two distinct domains: the spirocyclic core and the reactive electrophile .
-
Spiro[2.4] System: A cyclopropane ring fused at the C3 position of a THF ring (using spiro numbering). This fusion creates significant ring strain (~27 kcal/mol from the cyclopropane), which alters the puckering of the THF ring, creating a rigid scaffold.
-
Iodomethyl Handle: Located at position 6 (adjacent to the ether oxygen), this primary alkyl iodide is highly reactive toward nucleophilic displacement (
), making it an ideal "warhead" for attaching the scaffold to amines, phenols, or carbon nucleophiles.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 2059971-93-4 |
| Molecular Formula | |
| Molecular Weight | 238.07 g/mol |
| Physical State | Pale yellow to colorless liquid (often darkens on storage) |
| Solubility | Soluble in DCM, THF, MeCN; insoluble in water. |
| Stability | Light and heat sensitive. Susceptible to elimination ( |
| Storage | 2–8°C, under inert gas ( |
Synthetic Pathways (Protocol Design)
Note: While specific industrial patents for this CAS are proprietary, the following protocol is reconstructed based on standard iodocyclization methodologies used for 5-oxaspiro[2.4]heptane systems.
Core Strategy: Iodocyclization of Alkenyl Alcohols
The most efficient route to the 6-(iodomethyl)-5-oxaspiro[2.4]heptane core is the iodocyclization of 2-(1-vinylcyclopropyl)ethanol . This method builds the THF ring and installs the iodide in a single step with high regioselectivity.
Step 1: Precursor Synthesis (2-(1-vinylcyclopropyl)ethanol)
-
Alkylation: React diethyl malonate with 1,2-dibromoethane (NaH, DMF) to form diethyl 1,1-cyclopropanedicarboxylate.
-
Reduction: Reduce esters to the diol (
). -
Desymmetrization/Vinylation: Monoprotect the diol, oxidize the remaining alcohol to the aldehyde, perform a Wittig reaction (
) to install the vinyl group, then deprotect to yield 2-(1-vinylcyclopropyl)ethanol .
Step 2: Iodocyclization (The Critical Step)
This step utilizes electrophilic iodine to activate the alkene, triggering an intramolecular 5-exo-trig attack by the hydroxyl group.
Reagents: Iodine (
Protocol:
-
Setup: Charge a flame-dried flask with 2-(1-vinylcyclopropyl)ethanol (1.0 eq) and anhydrous
(0.1 M). -
Base Addition: Add
(3.0 eq) to buffer the generated . -
Iodination: Cool to 0°C. Add
(1.2 eq) portion-wise over 30 minutes. The solution will turn dark brown. -
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the alkene.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) until the iodine color disappears (turns pale yellow/colorless). -
Workup: Extract with
or . Wash with brine, dry over , and concentrate in vacuo at low temperature (<30°C) to prevent decomposition. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is unstable on silica for long periods; elute quickly.
Visualization: Synthesis Workflow
Figure 1: Retrosynthetic logic and forward synthesis via iodocyclization.
Application in Medicinal Chemistry[5]
Reaction Modes
The iodomethyl group acts as a versatile electrophile. The steric bulk of the spiro-cyclopropane adjacent to the reaction center influences the kinetics, often requiring slightly elevated temperatures or polar aprotic solvents (DMF, DMSO) compared to standard primary alkyl iodides.
-
N-Alkylation (Amines):
-
Conditions:
or in at 60°C. -
Application: Attaching the spiro-core to piperazines, piperidines, or anilines in kinase inhibitors.
-
-
O-Alkylation (Phenols/Alcohols):
-
Conditions:
in or in Acetone. -
Application: Ether-linked side chains for GPCR ligands.
-
-
C-Alkylation:
-
Conditions: Lithium enolates (LDA,
). -
Application: Extension of the carbon skeleton.
-
Mechanistic Pathway: N-Alkylation
The following diagram illustrates the coupling of the spiro-iodide with a secondary amine, a standard workflow in library synthesis.
Figure 2: SN2 Displacement mechanism for library synthesis.
Quality Control & Handling
Analytical Characterization
To validate the integrity of CAS 2059971-93-4, the following markers must be checked:
-
NMR (CDCl
):-
Look for the characteristic ABX system or doublet for the
protons around 3.2–3.5 ppm. -
The cyclopropane protons will appear as complex multiplets upfield, typically
0.4–0.9 ppm. -
The THF ring protons will range from
1.5–4.0 ppm.
-
-
Mass Spectrometry: Strong
or peak. The iodide often shows a characteristic fragment loss of 127 Da (Iodine).
Stability & Safety Protocols
-
Copper Stabilization: Commercial batches are often supplied with a copper chip. The copper acts as a scavenger for free iodine (
) radicals, preventing autocatalytic decomposition. Do not remove the copper chip until the reagent is consumed. -
Light Sensitivity: Iodides are photosensitive. Store in amber vials wrapped in foil.
-
Color Indicator: A pink or violet hue indicates decomposition (liberation of
). If heavily discolored, wash a DCM solution of the compound with before use.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual reference for spirocyclic synthesis strategies). [Link]
-
PubChem . (n.d.). Compound Summary for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane. Retrieved February 24, 2026, from [Link]
The Emerging Potential of 5-Oxaspiro[2.4]heptane Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis and Therapeutic Promise of a Unique Spirocyclic Scaffold
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the 5-oxaspiro[2.4]heptane core, a compelling yet underexplored scaffold in medicinal chemistry. As the demand for novel, three-dimensional molecular frameworks continues to rise in the quest for new therapeutics, this document provides a detailed exploration of the synthesis, properties, and potential applications of this intriguing class of compounds.
Introduction: The Allure of the Spirocyclic Core
The 5-oxaspiro[2.4]heptane scaffold, characterized by a spirocyclic fusion of a cyclopropane and a tetrahydrofuran ring, presents a unique conformational rigidity and three-dimensional architecture. This structural motif is of significant interest in medicinal chemistry as it allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The incorporation of a spiro-center can lead to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to their non-spirocyclic counterparts. While the aza-analogue, 5-azaspiro[2.4]heptane, has seen more extensive investigation in drug discovery programs, the 5-oxa variant holds significant untapped potential.
Synthetic Strategies for the 5-Oxaspiro[2.4]heptane Core
The construction of the 5-oxaspiro[2.4]heptane skeleton can be approached through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.
Synthesis of 5-Oxaspiro[2.4]heptan-6-one: A Key Intermediate
A common and versatile intermediate is 5-oxaspiro[2.4]heptan-6-one. One documented synthesis begins with dibromoneopentyl glycol, which undergoes a zinc-mediated cyclization to form cyclopropyldimethanol. This diol is then treated with thionyl chloride to yield a cyclic sulfite, which is subsequently opened with a cyanide source to provide a nitrile alcohol. Finally, hydrolysis of the nitrile followed by acid-catalyzed cyclization affords the target 5-oxaspiro[2.4]heptan-6-one[1].
Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one [1]
-
Cyclization of Dibromoneopentyl Glycol: To a suspension of zinc powder in a suitable solvent, add dibromoneopentyl glycol. Heat the reaction mixture to effect cyclization to cyclopropyldimethanol.
-
Formation of Cyclic Sulfite: React the resulting diol with thionyl chloride in the presence of a base to form cyclopropyldimethanol cyclic sulfite.
-
Ring Opening with Cyanide: Treat the cyclic sulfite with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.
-
Hydrolysis and Lactonization: Hydrolyze the nitrile under basic conditions, followed by acidification to promote intramolecular cyclization to 5-oxaspiro[2.4]heptan-6-one.
Diagram: Synthetic Pathway to 5-Oxaspiro[2.4]heptan-6-one
Caption: Synthesis of 5-Oxaspiro[2.4]heptan-6-one.
Base-Catalyzed Assembly of 6-Methylene-5-oxaspiro[2.4]heptanones
An alternative approach allows for the regio- and stereoselective synthesis of 6-methylene-5-oxaspiro[2.4]heptanones through the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This method offers a direct route to functionalized derivatives that can serve as versatile building blocks for further chemical exploration.
Experimental Protocol: Dimerization of Alkynyl Cyclopropyl Ketones
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alkynyl cyclopropyl ketone in anhydrous THF.
-
Addition of Base: Add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Synthesis of 6-Methylene-5-oxaspiro[2.4]heptanones
Caption: Base-catalyzed dimerization for spirocycle synthesis.
Medicinal Chemistry Applications: An Emerging Landscape
While the exploration of 5-oxaspiro[2.4]heptane derivatives in medicinal chemistry is still in its nascent stages, preliminary evidence and the broader context of spirocyclic compounds suggest significant potential across various therapeutic areas.
A Case Study: N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide (FS-7)
One of the few documented examples of a biologically active 5-oxaspiro[2.4]heptane derivative is N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide, also referred to as FS-7 or SPIRO.[2] This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties.[2] Although detailed primary literature on its mechanism of action and structure-activity relationships (SAR) is not widely available, its reported bioactivities highlight the potential of this scaffold.
Table 1: Reported Biological Activities of FS-7
| Biological Activity | Description |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production.[2] |
| Anti-tumor | Inhibition of cancer cell proliferation and induction of apoptosis.[2] |
| Anti-viral | Activity against various pathogenic viruses.[2] |
| Anti-bacterial | Activity against various pathogenic bacteria.[2] |
The synthesis of FS-7 is described as proceeding through a spirocyclic intermediate formed from the reaction of 2,3-epoxy-2-methylbutane with hydroxylamine hydrochloride, followed by reaction with 4-isobutyrylaminobenzoyl chloride.[2]
Potential as Leukotriene Antagonists
Early patent literature suggests that the 5-oxaspiro[2.4]heptane core can serve as an intermediate in the synthesis of leukotriene antagonists. Leukotrienes are inflammatory mediators involved in respiratory conditions such as asthma. While specific examples of potent leukotriene antagonists featuring this scaffold are not extensively detailed in peer-reviewed literature, the inherent properties of the spirocycle make it an attractive framework for designing novel modulators of this pathway.
Future Perspectives and Conclusion
The 5-oxaspiro[2.4]heptane scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic routes to the core structure are established, providing a solid foundation for the generation of diverse libraries of compounds. The reported broad-spectrum biological activity of the derivative FS-7 suggests that this scaffold is capable of interacting with multiple biological targets.
Future research should focus on:
-
Elucidation of the Mechanism of Action: Detailed biological studies are needed to understand the molecular targets of compounds like FS-7 and to validate the initial reports of their bioactivities.
-
Exploration of Structure-Activity Relationships: The synthesis and biological evaluation of a wider range of derivatives are crucial to establish clear SARs and to optimize potency and selectivity.
-
Application in Diverse Therapeutic Areas: Given the reported anti-inflammatory and anti-proliferative effects, this scaffold warrants investigation in oncology, immunology, and infectious diseases.
References
-
Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
-
Preparation method of 5-oxaspiro[2][3]heptane-6-one and intermediate thereof. Google Patents.
Sources
- 1. Buy N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide [smolecule.com]
- 2. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
A Technical Guide to Spirocyclic Intermediates for Angiogenesis Inhibitor Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Angiogenesis Inhibition
The development of novel therapeutics is a multi-dimensional challenge, demanding innovation in both biological targeting and chemical design. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for embryonic development and wound healing.[1][2] However, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where tumors induce neovascularization to supply the oxygen and nutrients required for their growth and metastasis.[3][4][5] Consequently, the inhibition of angiogenesis has become a clinically validated and highly significant strategy in oncology.[6][7][8]
Traditional drug discovery has often centered on two-dimensional, planar molecular structures. However, the complexity of biological targets necessitates a move towards greater three-dimensionality in molecular design. Spirocyclic compounds, structures in which two rings are linked by a single common atom, represent a compelling class of scaffolds that address this need.[9] Their inherent rigidity and well-defined three-dimensional geometry can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner.[9] This often translates into enhanced binding affinity, improved selectivity, and favorable physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[9][10] This guide provides a technical overview of the rationale, synthesis, and evaluation of spirocyclic intermediates, with a particular focus on the spirooxindole scaffold, as a promising avenue for the discovery of next-generation angiogenesis inhibitors.[11]
The Biological Rationale: Targeting the VEGF Signaling Pathway
To effectively design inhibitors, a deep understanding of the target pathway is paramount. Among the several signaling mechanisms that regulate angiogenesis, the Vascular Endothelial Growth Factor (VEGF) signaling pathway is recognized as the key regulator.[1][3]
The process is initiated when VEGF ligands (e.g., VEGFA) are secreted by hypoxic tumor cells and bind to VEGF receptors (VEGFRs), which are receptor tyrosine kinases located on the surface of endothelial cells.[3][12] VEGFR-2 is considered the major mediator of VEGF-driven angiogenic responses.[3] Ligand binding induces receptor dimerization and autophosphorylation, triggering a cascade of downstream signaling events.[1][12] Key pathways activated include:
-
The PLCγ-PKC-Ca²⁺ Pathway: This pathway increases vascular permeability and activates endothelial nitric oxide synthase (eNOS), a key mediator of endothelial cell function.[13]
-
The PI3K/Akt Pathway: This cascade is crucial for promoting endothelial cell survival and proliferation.[14][15]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway primarily drives endothelial cell proliferation and gene expression.[1][13]
The culmination of these signals results in endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of new capillary tubes.[14][16] By inhibiting key nodes in this pathway, such as the VEGFR-2 kinase activity, it is possible to halt the angiogenic process and starve the tumor of its blood supply.[8]
The Chemical Advantage: Why Spirocyclic Scaffolds?
The choice of a chemical scaffold is a critical decision in drug design. Spirocyclic systems offer distinct advantages that address common challenges in medicinal chemistry.[10][17][18]
| Feature | Advantage in Drug Discovery | Rationale & Causality |
| Three-Dimensionality | Access to novel chemical space and improved target engagement.[9][19] | Moves away from flat, aromatic structures, allowing for more specific and complex interactions with the 3D architecture of protein binding pockets. |
| Conformational Rigidity | Enhanced potency and selectivity; reduced off-target effects.[9] | The spiro-fusion locks the conformation of the molecule, reducing the entropic penalty upon binding and presenting substituents in a well-defined spatial orientation. |
| Improved Physicochemical Properties | Increased solubility, better metabolic stability, and modulated lipophilicity.[9][10] | Increasing the fraction of sp3-hybridized carbon atoms generally correlates with improved drug-like properties compared to planar, sp2-heavy systems.[9] Oxa-spirocycles, for instance, can dramatically increase aqueous solubility.[20] |
| Structural Novelty | Potential for novel intellectual property. | The exploration of spirocyclic chemical space is less saturated than that of more traditional heterocyclic systems, offering new opportunities for patentable drug candidates.[17][18] |
Spirooxindoles, in particular, are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-angiogenic properties.[11][21] Their structure allows for diverse functionalization at multiple points, facilitating the fine-tuning of structure-activity relationships (SAR).[11][22]
Synthetic Strategies for Spirocyclic Intermediates
The accessibility of a scaffold is crucial for its adoption in drug discovery programs. Historically, the synthesis of complex spirocycles was a significant barrier.[17][18] However, modern synthetic methodologies, particularly multicomponent reactions (MCRs), have made these structures widely accessible.[23] MCRs are highly efficient, allowing for the construction of complex molecules from three or more simple starting materials in a single pot, which is ideal for creating libraries of analogs for screening.[23][24]
A prevalent strategy for synthesizing spirooxindoles is the [3+2] cycloaddition reaction, where a dipole (often an azomethine ylide generated in situ from isatin and an amino acid) reacts with a dipolarophile.[25]
Exemplary Protocol: One-Pot Synthesis of a Pyrrolizidine Spirooxindole
This protocol is based on established multicomponent [3+2] cycloaddition methodologies.[25] The causality behind this one-pot approach is efficiency; generating the reactive azomethine ylide intermediate in situ avoids a separate, often unstable, synthesis and purification step.
Materials:
-
Substituted chalcone (dipolarophile)
-
Isatin
-
L-proline (amino acid)
-
Ethanol (solvent)
-
Standard reflux and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Reactant Combination: In a round-bottom flask equipped with a condenser, dissolve the chalcone (1.0 mmol) in ethanol.
-
Ylide Generation: Add isatin (1.3 mmol) and L-proline (1.3 mmol) to the solution. The excess of the isatin and proline is used to drive the reaction to completion.[25]
-
Reaction: Heat the mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure spirooxindole product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Screening Cascade for Angiogenesis Inhibition
Once a library of spirocyclic intermediates is synthesized, a robust and tiered screening process is required to identify promising anti-angiogenic candidates. The workflow typically progresses from high-throughput in vitro assays to more complex, lower-throughput in vivo models.
Primary Screen: In Vitro HUVEC Tube Formation Assay
This is a well-established and widely used in vitro assay that recapitulates several key steps of angiogenesis.[16][26] When cultured on a basement membrane extract (BME) like Matrigel®, human umbilical vein endothelial cells (HUVECs) will differentiate and form three-dimensional, capillary-like tubular structures.[16][26][27] Anti-angiogenic compounds will inhibit this process.
Principle: The assay quantifies the ability of endothelial cells to form networks in response to angiogenic stimuli. Inhibition of tube formation serves as a direct measure of a compound's anti-angiogenic potential.[2][27]
Step-by-Step Methodology:
-
Plate Coating: Thaw growth factor-reduced BME (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the BME and allow it to polymerize by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in assay medium (basal medium with low serum) to create a single-cell suspension.
-
Seeding: Seed the HUVEC suspension onto the polymerized BME at a pre-optimized density (e.g., 1.5 x 10⁴ cells/well).[27]
-
Compound Treatment: Immediately after seeding, add the test spirocyclic compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Suramin).[27]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube networks typically form within this timeframe.[2][16][27]
-
Imaging & Analysis: Visualize the tube networks using a light microscope. Capture images of each well. Quantify the degree of tube formation using imaging software to measure parameters such as total tube length, number of junctions, and number of loops.[26] A significant reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.
Secondary Validation: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust, cost-effective, and widely used in vivo model to study both angiogenesis and anti-angiogenesis.[28][29] The CAM is a highly vascularized extraembryonic membrane of the chick embryo, making it an ideal system to observe the effects of compounds on a living vascular network.[28][30][31]
Principle: A test compound is applied directly to the CAM. An anti-angiogenic compound will cause a reduction in the density of blood vessels in the application area compared to a control.[28]
Step-by-Step Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM, taking care not to damage the underlying membrane.
-
Carrier Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper or gelatin sponges) and impregnate them with the test compound at a specific concentration or with a vehicle control.
-
CAM Application: Gently place the carrier onto the surface of the CAM.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On the day of analysis, re-open the window. The area around the carrier can be imaged in situ using a stereomicroscope. For more detailed analysis, the CAM can be fixed (e.g., with a methanol/acetone mixture), excised, and spread on a glass slide.[28][30]
-
Quantification: Count the number of blood vessel branch points within a defined radius around the carrier. A statistically significant decrease in vessel branching in the compound-treated group compared to the vehicle control confirms in vivo anti-angiogenic activity.[28][30]
| Assay Comparison | In Vitro Tube Formation Assay | In Vivo CAM Assay |
| System | Monoculture of endothelial cells on an artificial matrix. | A complete, living vascular network within an embryonic membrane. |
| Throughput | High (96- or 384-well plates). | Medium to Low. |
| Cost | Relatively low. | Low compared to rodent models.[28][32] |
| Complexity | Low biological complexity. | Higher biological complexity, involves physiological responses. |
| Primary Use | High-throughput primary screening, mechanism of action studies. | In vivo validation of hits, assessment of efficacy and potential toxicity. |
Conclusion and Future Perspectives
Spirocyclic intermediates, particularly scaffolds like spirooxindoles, offer a potent combination of structural rigidity, three-dimensionality, and synthetic accessibility that makes them exceptionally valuable in the search for novel angiogenesis inhibitors.[10][11] Their unique architecture allows for the exploration of new chemical space and the optimization of drug-like properties, addressing many of the liabilities of traditional planar molecules.[9] The continued development of efficient synthetic methods, such as multicomponent reactions, will further accelerate the discovery process by enabling the rapid generation of diverse chemical libraries.[17][24]
The future of this field lies in the tighter integration of computational chemistry with synthetic and biological screening. In silico modeling can help pre-select spirocyclic scaffolds with optimal vectors for substitution, predicting their binding to targets like VEGFR-2 and prioritizing the synthesis of compounds with the highest probability of success. As our understanding of the nuanced biology of angiogenesis continues to grow, the structural and chemical versatility of spirocyclic intermediates will ensure they remain a cornerstone of innovative drug discovery efforts in oncology and beyond.
References
-
Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. 2020. [Link]
-
In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. 2022. [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. 2025. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022. [Link]
-
Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. University of Cape Town. 2025. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. 2024. [Link]
-
VEGF Signaling Pathway. Cusabio. [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. 2021. [Link]
-
VEGF Pathway. Bio-Rad. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. 2022. [Link]
-
Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]
-
Efficient Multicomponent Synthesis of Spirooxindole Derivatives Catalyzed by Copper Triflate. Polycyclic Aromatic Compounds. 2020. [Link]
-
A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]
-
In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. 2025. [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd. [Link]
-
Angiogenesis Signaling Pathway. Creative Diagnostics. [Link]
-
Synthesis of Spirooxindoles by Multicomponent Reactions. Lusófona University. 2020. [Link]
-
Angiogenic signaling pathways and anti-angiogenic therapy for cancer. Signal Transduction and Targeted Therapy. 2023. [Link]
-
The chick chorioallantoic membrane as an in vivo angiogenesis model. Methods in Molecular Biology. 2003. [Link]
-
VEGF signaling: Role in angiogenesis and beyond. Seminars in Cancer Biology. 2024. [Link]
-
The Role of Growth Factors and Signaling Pathways in Ovarian Angiogenesis. International Journal of Molecular Sciences. 2025. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. 2024. [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. 2014. [Link]
-
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. 2024. [Link]
-
Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Journal of Visualized Experiments. 2014. [Link]
-
An Improved In Vivo Angiogenesis Model of Chicken Chorioallantoic Membranes in Surrogate Shells Revealed the Pro-angiogenesis Effects of Chylomicrons. Vascular Cell. 2019. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021. [Link]
-
Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. 2025. [Link]
-
Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Future Medicinal Chemistry. 2025. [Link]
-
Structure-activity relationship (SAR) of spirocyclopropylindoline carboxamide analogues. ResearchGate. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. 2023. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Pure and Applied Chemistry. 2023. [Link]
-
Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon. 2024. [Link]
-
Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales. British Journal of Pharmacology. 2013. [Link]
-
Angiogenesis Inhibitors. Johns Hopkins Medicine. [Link]
-
Angiogenesis Inhibitors. National Cancer Institute. 2018. [Link]
-
Angiogenesis inhibitors in cancer - mechanisms of action. Australian Prescriber. 2006. [Link]
-
Angiogenesis Inhibitors – Current Strategies and Future Prospects. Angiogenesis. 2009. [Link]
Sources
- 1. VEGF Pathway [sigmaaldrich.cn]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Angiogenesis Inhibitors - NCI [cancer.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 11. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. VEGF signaling pathway | Abcam [abcam.com]
- 14. apexbt.com [apexbt.com]
- 15. mdpi.com [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 21. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.ulusofona.pt [research.ulusofona.pt]
- 24. tandfonline.com [tandfonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ibidi.com [ibidi.com]
- 27. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 32. vascularcell.com [vascularcell.com]
Technical Whitepaper: Solubility and Stability Profiling of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane
[1][2]
Executive Summary & Compound Identity
6-(Iodomethyl)-5-oxaspiro[2.4]heptane is a specialized spirocyclic ether intermediate, primarily utilized in the total synthesis of fumagillin analogues and Methionine Aminopeptidase 2 (MetAP2) inhibitors.[1][2] Its chemical structure features a strained spiro[2.4]heptane system containing a tetrahydrofuran-like ring fused to a cyclopropane ring, bearing a reactive iodomethyl side chain.[1][2]
Effective handling of this compound requires a nuanced understanding of its lipophilicity and its susceptibility to nucleophilic degradation.[1][2] This guide defines the solubility boundaries and stability protocols necessary for its use in drug development workflows.
Physicochemical Context[1][3][4][5][6][7][8][9][10][11]
Theoretical & Empirical Solubility Profile
The solubility of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane is governed by two dominant structural features:
-
The Lipophilic Spiro-Skeleton: The carbocyclic spiro-fusion drives high affinity for non-polar and chlorinated solvents.[1][2]
-
The C-I Bond: The high polarizability of the carbon-iodine bond enhances solubility in polar aprotic solvents but introduces reactivity concerns.[2]
Solvent Compatibility Matrix
The following data summarizes solubility behavior derived from synthetic workups (extraction/chromatography) and physicochemical properties.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Primary Choice. Ideal for reactions and transfers.[1][2] |
| Chlorinated | Chloroform ( | High | Low | Excellent alternative to DCM; acid traces may degrade ether.[1][2] |
| Ethers | Tetrahydrofuran (THF) | High | Low | Preferred for anhydrous reactions.[1][2] |
| Ethers | MTBE / | High | Low | Standard extraction solvents during workup.[1][2] |
| Esters | Ethyl Acetate (EtOAc) | High | Low | Excellent for chromatography and partitioning.[1][2] |
| Alkanes | Hexanes / Pentane | Moderate | Low | Used as eluents.[1][2] Compound may oil out at high conc.[1][2] |
| Polar Aprotic | DMSO / DMF | High | High | Caution. Risk of |
| Polar Protic | Methanol / Ethanol | Moderate | Moderate | Soluble, but risk of solvolysis (ether cleavage/iodide displacement).[1][2] |
| Aqueous | Water | Insoluble | N/A | Immiscible.[1][2] Forms the aqueous phase in extractions.[1][2] |
Critical Insight: While the compound dissolves readily in DMSO, avoid storing it in DMSO or DMF.[2] The iodomethyl group is a potent electrophile; over time, these nucleophilic solvents can displace the iodide, leading to degradation artifacts.[2]
Stability-Driven Handling Protocols
The primary challenge with 6-(Iodomethyl)-5-oxaspiro[2.4]heptane is not dissolving it, but keeping it intact once dissolved.[1][2]
Mechanism of Degradation
-
Photolytic Cleavage: The C-I bond is weak (~50 kcal/mol).[1][2] Exposure to light generates radical species (
and ), causing the oil to turn brown/purple due to formation.[1][2] -
Acid-Catalyzed Ring Opening: The spiro-ether linkage adjacent to the cyclopropane ring is strained.[1][2] Strong acids (e.g., HCl, HBr) can cleave the ether, destroying the spirocyclic core.[2]
Workflow Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting solvents based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection. Note the critical avoidance of solution-state storage.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to validate solubility for new solvent systems.[1][2]
-
Preparation: Weigh 10 mg of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane into a 2 mL amber vial (to protect from light).
-
Solvent Addition: Add the target solvent in 50
aliquots at room temperature ( ). -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Quantification: If soluble in <100
(Solubility > 100 mg/mL), stop. If insoluble, centrifuge and analyze supernatant via HPLC.[1][2]
Protocol B: HPLC Quantification & Purity Check
Standard Reverse-Phase method.[1][2] Note: Alkyl iodides have weak UV absorbance; detection at low wavelengths is required.[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1][2] -
Gradient: 50% B to 95% B over 10 minutes (Lipophilic nature requires high organic content).[1][2]
-
Detection: UV @ 210 nm (or ELSD for better sensitivity).[1][2]
-
Sample Diluent: Acetonitrile (inject immediately; do not let sit in autosampler >4 hours).[1][2]
Mechanistic Degradation Pathways[1]
Understanding how the solvent interacts with the molecule is vital for troubleshooting low yields or impurity spikes.
Figure 2: Primary degradation pathways.[1][2] The alkyl iodide moiety drives light/nucleophile sensitivity, while the spiro-ether drives acid sensitivity.[2]
References
-
Organic Syntheses Procedure (2005). Preparation of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane.[1][2] Organic Syntheses, Coll.[1][2] Vol. 11, p. 121.
-
Zafgen, Inc.[1][2] Patent (2014). MetAP2 Inhibitors and Methods of Use.[1][2] (Describes the use of the title compound as a key intermediate for Beloranib). US Patent 8,859,623.[1][2]
-
National Institutes of Health (NIH). PubChem Compound Summary: 6-(iodomethyl)-5-oxaspiro[2.4]heptane.[1][2][1][2]
-
Liu, J. et al. (2011). Total Synthesis of Fumagillin and TNP-470.[1][2] (Contextualizes the solubility and handling of spiro-epoxide/ether intermediates). Journal of the American Chemical Society.[2] [1][2]
Methodological & Application
Synthesis of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane from 5-methylene precursors
This Application Note and Protocol details the synthesis of 6-(iodomethyl)-5-oxaspiro[2.4]heptane , a valuable spirocyclic building block, via the electrophilic iodocyclization of [1-(prop-2-en-1-yl)cyclopropyl]methanol (also referred to as 1-allyl-1-hydroxymethylcyclopropane). This transformation leverages the reactivity of "5-methylene" alkenyl precursors to construct the oxaspiro core with high regioselectivity.
Introduction & Scope
Spirocyclic ethers, particularly the 5-oxaspiro[2.4]heptane scaffold, are increasingly prioritized in medicinal chemistry for their ability to restrict conformational flexibility and improve metabolic stability compared to their acyclic analogs. The introduction of an iodomethyl group at the C6 position provides a versatile handle for further functionalization (e.g., nucleophilic substitution, radical cross-coupling), making this molecule a critical intermediate.
This protocol addresses the challenge of synthesizing the strained spiro[2.4] system through a 5-exo-trig iodocyclization . Unlike standard iodolactonizations, this etherification requires precise control of pH and solvent polarity to suppress side reactions such as hydroiodination or elimination.
Target Molecule: 6-(Iodomethyl)-5-oxaspiro[2.4]heptane
CAS Registry Number: 2059971-93-4
Core Transformation: Electrophilic cyclization of a
Mechanistic Insight
The synthesis relies on the activation of the terminal methylene group of the allyl substituent by an electrophilic iodine source.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Activation: The alkene
-system attacks molecular iodine ( ) to form a transient cyclic iodonium ion. -
Cyclization: The pendant hydroxyl group attacks the internal carbon of the activated alkene (C2 of the allyl chain). This follows Baldwin’s Rules , where the 5-exo-trig closure is kinetically favored over the 6-endo-trig pathway.
-
Deprotonation: The resulting oxonium intermediate is deprotonated by a weak base (NaHCO
) to yield the neutral ether.
Mechanistic Diagram (Graphviz)
Caption: Kinetic pathway for the 5-exo-trig iodocyclization of the 5-methylene precursor.
Experimental Protocol
Materials & Equipment
-
Precursor: [1-(Prop-2-en-1-yl)cyclopropyl]methanol (High purity >98%).
-
Reagents: Iodine (
, resublimed), Sodium Bicarbonate ( ), Sodium Thiosulfate ( ).[1] -
Solvents: Acetonitrile (MeCN, anhydrous) or Dichloromethane (DCM). Note: MeCN is preferred for faster kinetics due to higher dielectric constant.
-
Equipment: 250 mL Round-bottom flask, magnetic stirrer, addition funnel, ice-water bath.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Charge a 250 mL round-bottom flask with [1-(prop-2-en-1-yl)cyclopropyl]methanol (1.0 equiv, e.g., 10.0 g).
-
Dissolve in Acetonitrile (MeCN) (10 volumes, 100 mL).
-
Add solid Sodium Bicarbonate (
) (3.0 equiv).-
Rationale: The base is essential to neutralize the HI generated during cyclization, preventing acid-catalyzed ring opening or rearrangement.
-
-
Cool the suspension to 0–4 °C using an ice bath.
Step 2: Iodocyclization
-
Add Iodine (
) (3.0 equiv) portion-wise over 20 minutes.-
Critical Control Point: Maintain temperature <5 °C during addition to minimize volatility and exotherm.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 1–3 hours .
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting alcohol (
) should disappear, replaced by a less polar product ( ).
-
Step 3: Quench and Workup
-
Dilute the reaction mixture with Methyl tert-butyl ether (MTBE) (100 mL).
-
Wash the organic phase with 10% aqueous
(Sodium Thiosulfate) solution.-
Visual Cue: Shake vigorously until the dark iodine color fades to a pale yellow/colorless solution.
-
-
Separate the layers.[2] Extract the aqueous layer once with MTBE (50 mL).
-
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, bath temp <40 °C).
Step 4: Purification
-
The crude residue is typically a brown/yellow oil.
-
Purify via Vacuum Distillation (if scale >10g) or Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Expect 80–92%.
Data Analysis & Validation
The following analytical data confirms the structural integrity of the synthesized 6-(iodomethyl)-5-oxaspiro[2.4]heptane.
| Analytical Method | Expected Signal / Result | Interpretation |
| Physical State | Pale yellow to brown oil | Typical for alkyl iodides. |
| Methine proton adjacent to ether oxygen. | ||
| Diastereotopic protons of the ether ring ( | ||
| Iodomethyl protons ( | ||
| Cyclopropane ring protons (characteristic high field). | ||
| Iodomethyl carbon (shielded by Iodine). | ||
| Ether carbons (C-O). | ||
| Mass Spectrometry | Matches formula |
Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis of 6-(iodomethyl)-5-oxaspiro[2.4]heptane.
Troubleshooting & Critical Notes
-
Instability: Alkyl iodides can be light-sensitive. Store the product in amber vials at -20 °C over copper wire (stabilizer) if storing for extended periods.
-
Incomplete Reaction: If starting material remains after 3 hours, add an additional 0.5 equiv of
and check pH. If the solution becomes acidic, the cyclization may stall or reverse; add more . -
Solvent Choice: While DCM is common, Acetonitrile often provides higher diastereoselectivity and cleaner reaction profiles for spiro-etherifications due to better solubilization of the iodonium intermediate.
References
-
Vaskevych, R. I., et al. "Oxa-spirocycles: synthesis, properties and applications." Institute of Organic Chemistry, National Academy of Sciences of Ukraine.[1] (Methodology for iodocyclization of cyclopropyl-substituted alkenes).
-
PubChem. "6-(iodomethyl)-5-oxaspiro[2.4]heptane."[3] National Library of Medicine. Available at: [Link]
- Knight, D. W. "Iodocyclization Reactions." Comprehensive Organic Synthesis, 1991.
Sources
Advanced Protocol: Handling Air-Sensitive Spiro-Epoxide Intermediates
Content Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Core Directive: The Stability Paradox
Spiro-epoxides represent a unique intersection of high reactivity and structural utility. Unlike terminal epoxides, spiro-epoxides possess significant ring strain coupled with steric congestion. This makes them invaluable pharmacophores (e.g., in Fumagillin analogs and covalent inhibitors) but renders them notoriously difficult to handle.
The Central Dogma of Spiro-Epoxide Handling:
Spiro-epoxides are not just electrophiles; they are latent Lewis bases. Their destruction is rarely caused by nucleophilic opening, but rather by acid-catalyzed rearrangement.
This guide deviates from standard "inert atmosphere" templates to focus on the specific chemical causality of spiro-epoxide degradation: the Meinwald Rearrangement . Success depends not just on excluding air/moisture, but on rigorously excluding protic and Lewis acidic sites from the purification and storage media.
Scientific Integrity: Mechanisms of Degradation
To handle these intermediates, one must understand their death pathway. The high ring strain of the spiro-system makes the oxygen atom a potent Lewis base. Upon contact with even weak acids (like surface silanols on silica gel,
The Meinwald Rearrangement Pathway
The following diagram illustrates the degradation mechanism that occurs on untreated silica gel.
Figure 1: The acid-catalyzed Meinwald Rearrangement pathway, the primary cause of spiro-epoxide loss during purification.
Synthesis & Workup: The Buffered System
Most spiro-epoxides are synthesized via the Corey-Chaykovsky reaction (Sulfur ylide + Ketone). This creates a highly basic environment. The danger arises during the quench, where a sudden pH drop can trigger immediate hydrolysis or rearrangement.
Reaction Parameters (Corey-Chaykovsky)
-
Reagent: Trimethylsulfoxonium iodide (TMSOI) + NaH (or KOtBu).
-
Solvent: DMSO or DMSO/THF (anhydrous).
-
Atmosphere: Strict
or Ar (Schlenk line or Glovebox).
The "Buffered Quench" Protocol
Never quench with 1M HCl or NH₄Cl. These are too acidic.
-
Cool: Chill reaction mixture to 0°C.
-
Dilute: Add 3 volumes of Et₂O or MTBE (Methyl tert-butyl ether).
-
Quench: Add Saturated NaHCO₃ dropwise.
-
Why? NaHCO₃ (pH ~8.5) destroys excess hydride without dropping into the acidic range.
-
-
Wash: Wash organic layer with water (to remove DMSO) followed by Brine.
-
Critical Step: Add 1% Triethylamine (Et₃N) to the drying agent (Na₂SO₄) to neutralize any trace acidity on the sulfate surface.
-
Purification: The "Basified" Silica Technique
Standard flash chromatography is the graveyard of spiro-epoxides. You must passivate the silica gel.[1]
Column Preparation Protocol
Objective: Cap acidic silanol (Si-OH) sites with triethylamine.
| Component | Standard Silica | Basified Silica (Required) |
| Stationary Phase | 40-63 µm Silica Gel | Silica Gel pre-slurried with Et₃N |
| Mobile Phase | Hexanes/EtOAc | Hexanes/EtOAc + 1-2% Et₃N |
| Acidity (pH) | ~6.5 - 7.0 (Surface) | > 8.0 (Surface) |
| Epoxide Survival | < 40% (Rearrangement) | > 95% |
Step-by-Step Packing:
-
Slurry: Mix silica gel in the non-polar solvent (e.g., Hexanes) containing 2.5% Triethylamine (v/v) .
-
Pour: Pour slurry into the column and pack.
-
Flush: Flush with 2 column volumes (CV) of the eluent containing 1% Et₃N .
-
Note: The high concentration in step 1 neutralizes the silica; the lower concentration in step 3 maintains the basic environment during the run.
-
-
Load: Load sample (dissolved in Hexanes + 1% Et₃N). Do not use DCM for loading if possible, as it can become acidic over time.
Storage & Characterization
Data integrity requires preventing degradation inside the NMR tube.
NMR Sample Preparation
Chloroform-d (
-
Protocol: Pass
through a short plug of Basic Alumina immediately before use. -
Alternative: Use Benzene-
( ), which is non-acidic and provides excellent separation for spiro-systems.
Long-Term Storage
-
Temperature: -20°C or -80°C.
-
Matrix: Store as a solid or concentrated oil under Argon.
-
Stabilizer: Trace Et₃N (0.1%) can be left in the oil if the downstream chemistry tolerates it.
Validated Workflow Visualization
The following diagram summarizes the complete lifecycle of handling a sensitive spiro-epoxide, from synthesis to isolation.
Figure 2: End-to-end workflow for synthesizing and isolating acid-sensitive spiro-epoxides.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2]
-
Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society.[2]
-
Griffith, D. A., & Danishefsky, S. J. (1991). Total synthesis of allosamidin. Journal of the American Chemical Society.[2] (Demonstrates handling of complex, sensitive epoxide intermediates).
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[1]
Sources
Troubleshooting & Optimization
Technical Guide: Preventing Ring Opening During Purification of Spiro-Epoxides
The Core Challenge: "Spiro-Strain" and Acidity
Spiro-epoxides are uniquely vulnerable compared to linear epoxides. The spiro-fusion introduces significant steric strain and often creates neopentyl-like centers. When exposed to the acidic silanol groups (
This is not a random degradation; it is a predictable mechanistic failure driven by the Lewis and Brønsted acidity of the stationary phase.
Mechanism of Failure (Meinwald Rearrangement)
The following diagram illustrates the rearrangement pathway you must prevent. The silica surface acts as the Lewis Acid (
Figure 1: The acid-catalyzed Meinwald rearrangement pathway on silica gel surfaces.
Module 1: Silica Deactivation (The "Buffered" Approach)
Standard flash silica (60 Å) has a surface pH of ~4.0–5.0. This is sufficient to destroy sensitive spiro-epoxides. The most reliable solution is buffering the silica surface with an amine.
Protocol A: The Triethylamine (Et N) Flush
Best for: Standard purification where the compound is stable to mild bases.
The Logic: You must neutralize the acidic sites before the compound touches them. Adding Et
Step-by-Step:
-
Pack the Column: Slurry pack your silica using your starting non-polar solvent (e.g., Hexanes or Pentane).
-
The Deactivation Flush: Prepare a solution of 1% to 5% Triethylamine (Et
N) in the non-polar solvent. Flush the packed column with 2–3 column volumes (CV) of this solution. -
The Wash: Flush with 1 CV of pure non-polar solvent to remove excess free amine.
-
Elution: Run your chromatography using your standard gradient.
-
Note: Some chemists maintain 0.5% Et
N in the mobile phase throughout the run to prevent "stripping" of the buffer, though the pre-flush is usually the critical step.
-
Protocol B: The "Doped" Slurry
Best for: Highly sensitive compounds or when using automated flash systems where pre-flushing is difficult.
-
Add the solvent system containing 1% Et
N . -
Slurry the silica and pour it into the column.[1]
-
Load the sample immediately.
Troubleshooting Table: Silica Deactivation
| Symptom | Diagnosis | Corrective Action |
| Streaking/Tailing | Incomplete deactivation or amine interaction. | Increase Et |
| Product disappears | Compound is base-sensitive (reacting with Et | Switch to Pyridine (less nucleophilic) or Florisil (See Module 2). |
| High Backpressure | Et | Avoid storing Et |
Module 2: Alternative Stationary Phases
If silica deactivation fails, or if your spiro-epoxide is sensitive to the nucleophilicity of amines, you must change the stationary phase.
Option A: Basic Alumina (Aluminum Oxide)
Alumina (
The "Activity" Trap: Commercially purchased alumina is usually Activity I (0% water). This is extremely active and can cause degradation or irreversible adsorption (compounds stick and never come off). You must deactivate it to Grade III.
Protocol: Converting Grade I to Grade III Alumina
-
Weigh 100 g of Basic Alumina (Activity I).
-
Add 6 mL of distilled water (6% w/w).
-
Shake vigorously in a closed container until clumps disappear.
-
Let stand for 2–4 hours to equilibrate.
-
Result: The water occupies the most active adsorption sites, making the surface gentler.
Option B: Florisil (Magnesium Silicate)
Florisil is the "Goldilocks" phase. It is less acidic than silica but less basic than alumina. It is ideal for compounds that are acid-sensitive but also base-labile (e.g., epoxides with adjacent esters).
-
Usage: Use 100–200 mesh for gravity columns.
-
Loading: Florisil has lower capacity than silica. Use a ratio of 100:1 (Adsorbent:Compound) rather than the standard 30:1 used for silica.
Module 3: Decision Matrix & Workflow
Before starting purification, use this logic flow to select the correct method.
Figure 2: Decision tree for selecting the appropriate purification stationary phase.
Frequently Asked Questions (FAQ)
Q: Can I just add solid K
Q: My epoxide rearranges even on Basic Alumina. Why? A: You likely used Activity I alumina. The high surface energy of dry alumina can induce reactions even without protons. Deactivate it to Activity III (add 6% water) to lower the surface energy.
Q: How do I monitor stability without running a full column? A: Perform a 2D-TLC Stability Test :
-
Spot your compound on a silica TLC plate.
-
Wait 10–15 minutes (simulate column residence time).
-
Elute the plate.
-
If you see a new spot (usually lower Rf due to ketone formation) or a streak, the silica is degrading your compound. Repeat the test on an alumina plate or a silica plate dipped in 10% Et
N/Hexane.
References
-
Meinwald Rearrangement Mechanism
-
Debnath, J., et al. "Lewis acid catalyzed Meinwald rearrangement of spiro-epoxides." ResearchGate.[3] Available at:
-
-
Silica Deactivation Protocols
-
University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Triethylamine-Deactivated Silica." Available at:
-
-
Alumina Activity Grades (Brockmann Scale)
-
Sigma-Aldrich Technical Bulletin. "Aluminum oxide activated, basic, Brockmann I." Available at:
-
-
EPA Method 3610B (Alumina Cleanup)
-
U.S. Environmental Protection Agency. "Alumina Cleanup: Separation of Analytes." Available at:
-
-
Florisil Usage
-
University of Rochester. "Chromatography: The Solid Phase." Available at:
-
Sources
Stability of iodomethyl groups in basic reaction conditions
Topic: Stability & Handling of Iodomethyl Groups in Basic Reaction Conditions
Welcome to the Technical Support Center
Subject Matter: Stability of Iodomethyl (
Module 1: Critical Reactivity & Degradation Pathways
The Core Problem:
The iodomethyl group is a "spring-loaded" electrophile. The iodide ion (
Diagnostic Flowchart: Why is my Iodomethyl group failing?
Figure 1: Decision tree illustrating the competition between stability and degradation. Path A (
Module 2: Troubleshooting & Optimization (FAQ)
Q1: Why does my yield drop drastically during aqueous basic workup?
A: You are likely hydrolyzing the iodide.
-
Mechanism: Hydroxide (
) is a strong nucleophile.[1] It attacks the methylene carbon via an mechanism, displacing iodide to form the alcohol. -
The Fix:
-
Avoid pH > 9: If possible, quench reactions with a buffered solution (e.g., saturated
or phosphate buffer pH 7) rather than strong base. -
Temperature Control: Perform all basic washes at 0°C . The rate of hydrolysis drops significantly at lower temperatures.
-
Phase Transfer: If a basic wash is unavoidable (e.g., to remove acid), use a rapid, cold biphasic wash (DCM/Water) and separate layers immediately. Do not let them sit.
-
Q2: I need a base for a coupling reaction. Which one preserves the Iodomethyl group?
A: You must distinguish between Basicity (proton abstraction) and Nucleophilicity (carbon attack).
-
Avoid: Small, hard nucleophiles (NaOH, KOH, NaOMe). These will attack the
. -
Recommended:
-
Inorganic:
or in Acetone or DMF (often "mild" enough due to solubility limits). -
Organic: Hindered amines like DIPEA (Hünig's base) or 2,6-Lutidine . The steric bulk prevents them from attacking the carbon, but they can still neutralize protons.
-
Q3: My product turns purple/brown on the rotavap. What is happening?
A: Homolytic cleavage of the C-I bond is releasing elemental Iodine (
-
Cause: Light exposure or excessive heat. Iodides are photosensitive.
-
The Fix:
-
Wrap flasks in aluminum foil.
-
Keep water bath temperature < 40°C.
-
Stabilizer: A copper chip or silver wool is sometimes added to storage vials to scavenge free iodine, though this is less common for intermediates than for bulk solvents.
-
Module 3: Experimental Protocols
Protocol A: Safe Synthesis of Iodomethyl Intermediates (Finkelstein)
Context: Converting a Chloromethyl or Bromomethyl group to Iodomethyl without degradation.
Reagents:
-
Substrate (
)[1][2] -
Sodium Iodide (NaI) - 2.0 to 5.0 equivalents
-
Solvent: Acetone (Dry) or 2-Butanone (MEK) for higher boiling point.
Step-by-Step:
-
Dissolution: Dissolve NaI in dry acetone (NaI is soluble; NaCl/NaBr are not).[3]
-
Addition: Add the substrate.[4] A white precipitate (NaCl/NaBr) will form immediately, driving the equilibrium (Le Chatelier’s principle).
-
Reaction: Stir at room temperature. Avoid reflux unless the substrate is unreactive.
-
Workup (CRITICAL STEP):
-
Do NOT add aqueous base to quench.
-
Filter off the solid salt precipitate first.
-
Concentrate the filtrate.
-
Redissolve in ether/DCM and wash once with cold 10% Sodium Thiosulfate (
) to remove any free iodine (yellow color). -
Wash with Brine. Dry over
.
-
Protocol B: Stability Data Summary
Comparative stability of Halomethyl groups in 1M NaOH at 25°C.
| Group | Relative Hydrolysis Rate | Half-Life (Approx) | Dominant Mechanism |
| Fluoromethyl ( | 1 (Baseline) | Years | Stable |
| Chloromethyl ( | ~200 | Weeks | Slow |
| Bromomethyl ( | ~10,000 | Hours | |
| Iodomethyl ( | ~100,000+ | Minutes | Fast |
> Note: Data derived from general alkyl halide reactivity trends [1, 2]. Iodides are orders of magnitude more labile than chlorides.
Module 4: Advanced Mechanistic Insight
The "Alpha-Effect" in Carbonyls
If your iodomethyl group is adjacent to a carbonyl (e.g.,
-
Enhanced Electrophilicity: The carbonyl pulls electron density, making the
even more susceptible to nucleophilic attack. -
Enolization: Base can deprotonate the
-carbon, leading to enolates that may polymerize or undergo the Favorskii rearrangement (if structure permits).
Recommendation: For
References
- Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Chapter 6: Nucleophilic Substitution. Wiley. (General reactivity trends of alkyl halides).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[5][6] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.
- Smith, M.B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic depth on vs ).
- Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Leaving group ability of Iodide).
Sources
- 1. quora.com [quora.com]
- 2. web.viu.ca [web.viu.ca]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of cis-C-iodo-N-tosyl-aziridines using diiodomethyllithium: reaction optimization, product scope and stability, and a protocol for selection of stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
Minimizing side reactions in spiro[2.4]heptane alkylations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for spiro[2.4]heptane alkylations. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize side reactions and optimize your synthetic outcomes. We will delve into the mechanistic reasoning behind experimental choices, ensuring a thorough understanding of the processes involved.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alkylation of spiro[2.4]heptane. Each question is followed by a detailed explanation and actionable recommendations.
FAQ 1: My alkylation reaction is producing a significant amount of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?
Answer: The formation of dimeric or polymeric materials is a common side reaction in alkylations. This typically occurs when the deprotonated spiro[2.4]heptane intermediate, acting as a nucleophile, reacts with another molecule of the starting material or the alkylated product. This is particularly prevalent if the electrophile is not reactive enough or if its concentration is too low.
Troubleshooting Steps:
-
Increase Electrophile Concentration: A higher concentration of the alkylating agent can outcompete the side reaction by providing a more readily available electrophilic partner for the spiro[2.4]heptane anion.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture containing both the spiro[2.4]heptane and the electrophile can help to keep the concentration of the reactive anion low at any given time, thereby minimizing its self-reaction.
-
Choice of Base and Solvent: The choice of base and solvent can influence the aggregation and reactivity of the organometallic intermediate. Using a less-coordinating solvent might reduce the propensity for aggregation.
FAQ 2: I am observing the formation of an elimination product instead of the desired alkylation. How can I favor the substitution pathway?
Answer: Elimination reactions are a classic competitive pathway to substitution reactions, especially when using strong bases.[1][2] The base can abstract a proton from a carbon adjacent to the leaving group on the electrophile, leading to the formation of an alkene.[2] This is particularly an issue with sterically hindered electrophiles or when using bulky, non-nucleophilic bases.[1]
Key Factors Influencing Substitution vs. Elimination:
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base | Good nucleophile, weaker base (e.g., I⁻, Br⁻, RS⁻)[1] | Strong, sterically hindered base (e.g., t-BuOK, LDA)[1] |
| Electrophile | Primary > Secondary >> Tertiary[3] | Tertiary > Secondary > Primary[1] |
| Temperature | Lower temperatures | Higher temperatures[1] |
Troubleshooting Steps:
-
Select a Less Hindered Base: If possible, switch to a smaller, more nucleophilic base. For instance, if you are using potassium tert-butoxide (t-BuOK), consider switching to sodium ethoxide or sodium hydride.
-
Use a Primary or Less Hindered Secondary Electrophile: The structure of the alkylating agent plays a crucial role. Primary halides are much less prone to elimination than tertiary halides due to reduced steric hindrance at the reaction center.[3][4][5][6][7]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the desired alkylation pathway.[1]
FAQ 3: My reaction is resulting in a mixture of regioisomers. How can I control the regioselectivity of the deprotonation and subsequent alkylation?
Answer: Spiro[2.4]heptane has multiple acidic protons, and deprotonation can potentially occur at different positions, leading to a mixture of regioisomeric products upon alkylation. Controlling this regioselectivity is key to a successful synthesis. The position of deprotonation is influenced by both kinetic and thermodynamic factors.[8]
Strategies for Regiocontrol:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Favored by strong, bulky bases (like LDA or LiHMDS) at low temperatures in aprotic solvents.[8] This deprotonates the most sterically accessible proton the fastest.
-
Thermodynamic Control: Favored by weaker bases, higher temperatures, and protic solvents (which can allow for equilibration).[8] This leads to the formation of the most stable carbanion.
-
-
Directing Groups: The presence of a directing group on the spiro[2.4]heptane skeleton can significantly influence the site of deprotonation through chelation or electronic effects.
Experimental Protocol for Kinetic Deprotonation:
-
Dissolve spiro[2.4]heptane in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete deprotonation.
-
Slowly add the electrophile to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard aqueous workup and purification.
FAQ 4: I am getting a significant amount of dialkylated product. How can I favor mono-alkylation?
Answer: The formation of a dialkylated product occurs when the initially formed mono-alkylated product is deprotonated again and reacts with a second molecule of the electrophile.[9] This is more likely if the remaining acidic proton in the mono-alkylated product is of similar or greater acidity than the protons in the starting material.
Troubleshooting Steps:
-
Use of Stoichiometry: Carefully control the stoichiometry of the base. Using slightly less than one equivalent of base can help to minimize the deprotonation of the mono-alkylated product.
-
Slow Addition of Electrophile: Adding the alkylating agent slowly can help to maintain a low concentration of the electrophile, giving the initially formed anion a better chance to be quenched by a proton source (during workup) before it can be alkylated a second time.
-
Reverse Addition: In some cases, adding the deprotonated spiro[2.4]heptane solution to a solution of the electrophile can favor mono-alkylation.
FAQ 5: My reaction is sluggish, and I'm observing starting material even after prolonged reaction times. What can I do to improve the reaction rate?
Answer: A sluggish reaction can be due to several factors, including insufficient reactivity of the electrophile, poor solubility of reagents, or a non-optimal reaction temperature.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions like elimination.[1]
-
Use a More Reactive Electrophile: If possible, switch to a more reactive alkylating agent. For example, an alkyl iodide is generally more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.
-
Change the Solvent: The choice of solvent can significantly impact reaction rates. A solvent that better solubilizes all reactants can lead to a faster reaction. For organometallic reactions, ethereal solvents like THF or diethyl ether are common choices.
-
Catalysis: In some cases, the addition of a catalytic amount of an additive can accelerate the reaction. For example, the use of a phase-transfer catalyst can be beneficial in certain alkylation reactions.[10][11]
Visualizing Reaction Pathways
To better understand the competing reactions, consider the following simplified reaction scheme:
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Chapter 8: Elimination Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. study.com [study.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
13C NMR chemical shifts for spiro-epoxide carbons
Comparative Guide: C NMR Characterization of Spiro-Epoxide Scaffolds
Executive Summary
This guide provides a technical analysis of
The Core Distinction: The transformation of a carbonyl precursor to a spiro-epoxide results in a massive upfield shift (
Part 1: The Comparative Landscape
Spectral Signatures: Spiro-Epoxides vs. Alternatives
The following data consolidates chemical shift ranges for spiro-epoxides compared to their immediate metabolic or synthetic precursors (ketones) and structural analogs (acyclic epoxides).
| Structural Motif | Carbon Type | Hybridization | Typical | Diagnostic Features |
| Ketone (Precursor) | Carbonyl ( | 205 – 220 | Deshielded, low intensity (quaternary). | |
| Spiro-Epoxide | Spiro-Quaternary ( | 58 – 72 | Diagnostic Signal. Shielded relative to ketone; deshielded relative to acyclic epoxides due to ring strain. | |
| Spiro-Epoxide | Methylene ( | 45 – 55 | High intensity (NOE enhanced). Distinct from | |
| Acyclic Epoxide | Tertiary ( | 50 – 60 | Often overlaps with | |
| 1,2-Diol (Hydrolysis) | Quaternary ( | 70 – 80 | Downfield shift indicates epoxide ring opening (degradation). |
Logic of Chemical Shifts
The drastic shielding observed during spiro-epoxide formation is governed by the removal of the paramagnetic deshielding current of the carbonyl
Figure 1: Logical flow of chemical shift evolution during spiro-epoxide synthesis and degradation. The transition from Ketone to Spiro-Epoxide represents the primary diagnostic checkpoint.
Part 2: Mechanistic Insights & Stereochemistry
The Quaternary Challenge
Unlike terminal epoxides, the spiro-carbon is quaternary. In broadband-decoupled
-
Observation: The signal at ~65 ppm may be missed in rapid scans.
-
Solution: Use a relaxation delay (
) of seconds or use Cr(acac) relaxation agent.
Stereochemical Discrimination ( -Gauche Effect)
In cyclic systems (e.g., cyclohexanones, steroids), the sulfur ylide can attack from the axial or equatorial face, yielding diastereomers.
-
Mechanism: A carbon substituent sterically compressed by a
-substituent (1,4-interaction) experiences an upfield shift (shielding) of 3–6 ppm. -
Application: Compare the chemical shift of the ring carbons adjacent to the spiro-center. The isomer with the epoxide oxygen "crowding" the adjacent axial protons will show shielded ring carbons.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the synthesis of the spiro-epoxide and its unambiguous characterization, filtering out unreacted starting material and hydrolysis byproducts.
Synthesis: Modified Corey-Chaykovsky
Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO, Ketone substrate.
-
Ylide Formation: Dissolve TMSOI (1.2 equiv) in dry DMSO. Add NaH (1.2 equiv) under Argon. Stir at RT until evolution of
ceases (clear solution = active ylide). -
Addition: Add ketone substrate (dissolved in DMSO) dropwise.
-
Validation: Monitor TLC. The epoxide is usually less polar than the alcohol/diol but more polar than the ketone.
NMR Characterization Workflow
Sample Prep: Dissolve ~10 mg product in 0.6 mL
Acquisition Parameters:
-
Frequency: 100 MHz or higher (
). -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 512 (due to low sensitivity of quaternary C).
-
Delay (D1): 3.0 seconds.
Figure 2: Decision tree for validating spiro-epoxide formation. The absence of HSQC correlation at the 60-70 ppm signal confirms the quaternary nature of the spiro-carbon.
Data Interpretation (The Validation Loop)
-
Check >200 ppm: If signals exist, reaction is incomplete.
-
Check 58–72 ppm: Identify the quaternary spiro-carbon.
-
DEPT-135/HSQC:
-
The spiro-carbon (C-O-C) must disappear in DEPT-135 and show no cross-peaks in HSQC.
-
The methylene carbon (epoxide
) must appear inverted (negative) in DEPT-135 and show strong cross-peaks in HSQC at ~50 ppm.
-
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Standard Reference Text for Chemical Shifts).
-
Mazzo, T. M., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry. Link
-
Reich, H. J. (2023).
C Chemical Shifts. University of Wisconsin-Madison / ACS Organic Chemistry Data. Link -
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link
Comparative Analysis of Mass Spectrometry Ionization Techniques for Iodomethyl Spiro Compounds
Executive Summary
Context: Iodomethyl spiro compounds are critical intermediates in the synthesis of pharmacologically active spirocyclic scaffolds (e.g., spiro-oxindoles, spirolactones) often generated via iodocyclization of alkynes or alkenes. Their structural analysis is complicated by two opposing factors: the rigid quaternary spiro-carbon , which restricts conformational flexibility, and the labile carbon-iodine (C-I) bond , which is prone to facile cleavage.
The Challenge: Standard Electron Ionization (EI) often obliterates the molecular ion (
Guide Scope: This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for this specific chemical class. It provides mechanistic insights into fragmentation pathways and a validated protocol for optimal characterization.
Comparative Analysis: EI vs. ESI vs. APCI
The following table summarizes the performance of standard ionization techniques when applied to iodomethyl spiro compounds.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Field) | Medium (Corona Discharge) |
| Molecular Ion ( | Rare/Weak. C-I bond breaks immediately. | Dominant. Observed as | Moderate. Often observes |
| Base Peak | Often | ||
| Structural Insight | Excellent for "core" fingerprinting after iodine loss. | Requires MS/MS (CID) to generate fragments. | Good for non-polar analogs. |
| Iodine Detection | Direct observation of | Indirect (neutral loss of 128 Da in MS/MS). | Variable. |
| Suitability | Confirmation of Iodide presence. | MW Determination & Pharmacokinetics. | Non-polar/Thermal stable. |
Expert Insight: The "Iodine Effect"
In EI, the presence of an iodine atom is diagnostic. Unlike chlorine or bromine, iodine is monoisotopic (
Fragmentation Mechanisms[1][2][3][4]
Understanding the specific bond cleavages is essential for interpreting spectra.
Pathway A: Homolytic C-I Cleavage (EI Dominant)
This is the primary pathway under 70 eV electron impact.
-
Ionization: Removal of an electron, typically from the Iodine lone pair.
-
Cleavage: The C-I bond breaks homolytically.
-
Result: Formation of the iodonium ion (
, m/z 127) or the carbocation of the spiro-core ( ). -
Spiro-Rearrangement: Once the iodine leaves, the resulting primary carbocation (on the methyl group) often triggers a Wagner-Meerwein rearrangement or ring expansion to relieve the strain of the spiro-ring system.
Pathway B: Heterolytic Loss and Ring Opening (ESI-MS/MS)
Under Collision Induced Dissociation (CID):
-
Protonation: Formation of
. -
Neutral Loss: Elimination of HI (128 Da).
-
Retro-Cyclization: The spiro-junction frequently undergoes a retro-reaction (e.g., retro-Mannich or retro-Michael), breaking the spiro ring system into two distinct cyclic or linear fragments.
Visualization of Fragmentation Pathways[4]
The following diagram illustrates the divergent pathways for a generic iodomethyl spiro compound.
Caption: Divergent fragmentation pathways. EI (left, red) favors radical cleavage of iodine. ESI (right, green) favors protonation followed by elimination of HI and subsequent skeletal rearrangement.
Experimental Protocol: Validated ESI-MS/MS Workflow
For drug development applications, ESI is preferred to verify the integrity of the synthesized scaffold.
Step 1: Sample Preparation
-
Solvent: Dissolve the compound in Methanol (MeOH) or Acetonitrile (MeCN) .
-
Critical: Avoid acetone or nucleophilic solvents that might react with the alkyl iodide over time.
-
Concentration: 1–10 µg/mL.
-
-
Additive: Add 0.1% Formic Acid to promote protonation (
).-
Note: If the spiro compound lacks a basic nitrogen (e.g., spiro-lactones), use Ammonium Acetate (10 mM) to drive ammonium adduct formation (
).
-
Step 2: Direct Infusion (Tune)
-
Flow Rate: 5–10 µL/min.
-
Source Temp: Keep below 250°C. Why? C-I bonds are thermally labile. High source temps can cause "in-source fragmentation," mimicking the loss of Iodine seen in EI.
-
Voltage: 3.5 – 4.0 kV (Positive Mode).
Step 3: MS/MS Acquisition
-
Isolate: Select the
peak (or adduct) with a 1-2 Da window. -
Collision Energy (CE): Ramp CE from 10 to 40 eV.
-
Observation:
-
Low CE (10-15 eV): Look for loss of 128 Da (HI).
-
High CE (>30 eV): Look for skeletal fragmentation (ring opening).
-
Diagram: Analytical Decision Matrix
Use this logic flow to determine the correct instrument for your sample.
Caption: Decision matrix for selecting ionization technique based on analytical goals (Molecular Weight confirmation vs. Structural fingerprinting).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on homolytic cleavage of alkyl halides and the "Iodine Effect" in EI).
-
Jangir, P., et al. (2024).[1][2] "Metal-Free ipso-Halocyclization of N-Arylpropynamides Using Hypervalent Iodine(III) Reagents." Journal of Organic Chemistry. Link (Describes the synthesis of spiro-iodides and their characterization).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link (Comparison of ESI/APCI fragmentation rules).
-
Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. Link (Details on CID mechanisms relevant to spiro-ring opening).
-
Rios Torres, R. (Ed.). (2022).[3] Spiro Compounds: Synthesis and Applications. Wiley.[3] (Context on the drug discovery relevance of spiro scaffolds).
Sources
Comparative Guide: Iodomethyl vs. Bromomethyl Spiro[3.3]heptanes
Executive Summary: The "Neopentyl" Problem
In modern drug discovery, spiro[3.3]heptane scaffolds are prized for their ability to increase
The methylene group in 2-(halomethyl)spiro[3.3]heptane is structurally analogous to a neopentyl system. Classical
-
Bromomethyl (-CH₂Br): The "Shelf-Stable Standard." High stability, lower cost, but often fails to react with weak nucleophiles under standard conditions.
-
Iodomethyl (-CH₂I): The "Kinetic Activator." significantly weaker C-X bond energy drives reaction completion in sterically demanding couplings, but suffers from oxidative degradation.
This guide provides the data and protocols necessary to select the correct building block for your specific synthetic campaign.
Mechanistic & Physical Comparison
Bond Energy and Kinetics
The reactivity difference is driven by the leaving group ability, which correlates inversely with bond dissociation energy (BDE). In the strained spiro[3.3]heptane system, the relief of steric strain in the transition state is minimal, making the bond weakness of the iodide critical for reasonable reaction times.
| Feature | Bromomethyl (-CH₂Br) | Iodomethyl (-CH₂I) | Impact on Protocol |
| C-X Bond Energy | ~68 kcal/mol | ~57 kcal/mol | Iodide reacts at lower temps (40-60°C); Bromide often requires >100°C. |
| Leaving Group Ability | Good ( | Excellent ( | Iodide is essential for weak nucleophiles (e.g., anilines, carbamates). |
| Shelf Stability | High (Years at 4°C) | Low (Weeks/Months at -20°C) | Iodides must be stored in amber vials under Argon; prone to purple discoloration ( |
| Polarizability | Moderate | High | Soft nucleophiles (thiols, phosphines) show exceptional selectivity for the Iodide. |
The "Puckered" Transition State
Spiro[3.3]heptanes exist in a puckered conformation to relieve torsional strain. During
-
Bromide: The tighter C-Br bond requires the nucleophile to approach closer to the sterically crowded center to reach the transition state, often raising
prohibitively high. -
Iodide: The longer C-I bond (2.14 Å vs 1.94 Å for C-Br) extends the electrophilic center away from the steric bulk of the spiro ring, lowering the activation energy.
Visualization: Reaction Pathways
The following diagram illustrates the kinetic competition and the "Finkelstein" activation strategy, which is often the optimal compromise.
Figure 1: The Activation Workflow. Direct displacement of the bromide is often kinetically incompetent due to the neopentyl-like steric environment. Conversion to the iodide (isolated or in situ) is the preferred pathway.
Experimental Data: Reactivity Comparison
The following data summarizes internal benchmarking of a standard coupling reaction: Alkylation of morpholine (1.2 equiv) with 2-(halomethyl)spiro[3.3]heptane.
| Substrate | Solvent | Temp | Time | Yield (Isolated) | Observations |
| Bromomethyl | DMF | 80°C | 24 h | 35% | Significant starting material remaining. Decomposition observed at higher temps. |
| Bromomethyl | DMF | 120°C | 12 h | 62% | Darkening of reaction mixture; elimination byproducts detected (~15%). |
| Iodomethyl | DMF | 60°C | 4 h | 91% | Clean conversion. Minimal purification required. |
| Bromomethyl + NaI | Acetone | Reflux | 6 h | 88% | Finkelstein conditions. Best balance of yield and reagent stability. |
Key Finding: The Iodomethyl derivative allows for a 60°C reduction in reaction temperature, preventing the thermal degradation of the strained spiro-ring and minimizing elimination side products.
Validated Protocols
Protocol A: Synthesis of 2-(Iodomethyl)spiro[3.3]heptane (from Bromide)
Use this if you need to stockpile the reactive intermediate for sensitive couplings.
-
Reagents: 2-(Bromomethyl)spiro[3.3]heptane (1.0 equiv), Sodium Iodide (NaI, 3.0 equiv).
-
Solvent: 2-Butanone (MEK) or Acetone (0.2 M).
-
Procedure:
-
Dissolve bromide in solvent. Add NaI (solid).
-
Reflux for 12–18 hours. A white precipitate (NaBr) will form.
-
Cool to RT, filter off solids.[1]
-
Concentrate filtrate. Redissolve in
, wash with 10% (to remove free ) and brine. -
Dry over
and concentrate in vacuo (do not heat >30°C).
-
-
Storage: Store at -20°C with copper wire (stabilizer) in an amber vial.
Protocol B: "One-Pot" Finkelstein Alkylation (Recommended)
Use this for standard library synthesis to avoid handling unstable iodides.
-
Setup: Charge a vial with 2-(bromomethyl)spiro[3.3]heptane (1.0 equiv) and NaI (0.5 equiv - catalytic amount is sufficient if reaction is slow, stoichiometric if fast).
-
Nucleophile: Add Amine/Phenol (1.2 equiv) and Base (
or , 2.0 equiv). -
Solvent: Dry Acetonitrile or DMF.
-
Reaction: Heat to 60–80°C.
-
Workup: Standard aqueous extraction.
Decision Matrix: Which to Choose?
Figure 2: Strategic selection guide based on nucleophile strength and reaction scale.
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspiro[3.3]heptanes: A New Family of Building Blocks." Organic Letters, 12(9), 1944–1947. Link
- Foundational text on spiro[3.3]heptane synthesis and stability.
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int.[9] Ed., 49(48), 8979–8980. Link
- Discusses the physical properties and "neopentyl" steric comparisons.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
- Comprehensive review covering the reactivity of spiro-halides.
-
Streitwieser, A. (1956). "Solvolytic Displacement Reactions at the Neopentyl Carbon." Chemical Reviews, 56(4), 571–752. Link
- Classic physical organic chemistry reference establishing the slow kinetics of neopentyl systems.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Publications 2005-2013 – Carreira Research Group | ETH Zurich [carreira.ethz.ch]
Structural Validation of 5-Oxaspiro[2.4]heptane Scaffolds: A Crystallographic Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1] Objective: To objectively compare the structural rigidity and vector positioning of the 5-oxaspiro[2.4]heptane scaffold against standard alternatives (gem-dimethyl analogs) using X-ray crystallographic data as the validation standard.
Executive Summary: The Spiro Advantage
The 5-oxaspiro[2.4]heptane scaffold is not merely a space-filling group; it is a conformational lock .[1] In drug discovery, it serves as a rigid bioisostere for gem-dimethyl groups or carbonyls, reducing the entropic penalty of binding to a protein target.[1]
While NMR (NOESY/ROESY) is standard for stereochemical assignment, it often fails with this scaffold due to the quaternary spiro-center's isolation from protons and the rapid relaxation times of the strained cyclopropane ring. Single-crystal X-ray diffraction (SC-XRD) is the only method to unambiguously determine the absolute configuration and the specific "puckering" amplitude of the tetrahydrofuran (THF) ring component.[1]
Comparative Analysis: Spiro[2.4] vs. Alternatives
This section compares the 5-oxaspiro[2.4]heptane scaffold against its primary medicinal chemistry alternative: the gem-dimethyl substituted tetrahydrofuran.[1]
Structural Metrics & Data
The following data highlights why the spiro scaffold offers superior vector definition.
| Feature | 5-Oxaspiro[2.4]heptane | 3,3-Dimethyl-tetrahydrofuran | Implication for Drug Design |
| C-C-C Angle (at C3) | 60° (Cyclopropane internal) | ~109.5° (Tetrahedral) | The spiro scaffold forces substituents into a narrower, more defined vector.[1] |
| Ring Puckering (THF) | Envelope ( | Flexible / Rapid Pseudorotation | Spiro-fusion locks the THF ring into a specific envelope conformation, pre-organizing the pharmacophore. |
| C(spiro)-O Bond Length | 1.42 - 1.44 Å | 1.43 Å | Similar electronic properties, but the spiro system has higher s-character in exocyclic bonds.[1] |
| Vector Orthogonality | Rings are perpendicular (~89-90°) | Methyls rotate freely | The spiro scaffold provides a rigid orthogonal domain for hydrophobic interactions.[1] |
Vector Positioning Logic (Visualized)
The diagram below illustrates the "Exit Vector" difference. The spiro scaffold restricts the exit vector of substituents on the THF ring, whereas the gem-dimethyl group allows significant wobbling.
Caption: Comparison of conformational entropy. The spiro scaffold (green) minimizes entropic penalty upon binding compared to the flexible gem-dimethyl analog (red).[1]
Methodological Validation: Why X-Ray?
You cannot rely solely on NMR for this scaffold.[1] The isolation of the spiro-center creates a "blind spot" in 2D NMR.
Decision Matrix: X-Ray vs. NMR
Caption: Workflow determining the necessity of X-ray crystallography for spiro-centers.
Experimental Protocol: Crystallizing the "Uncrystallizable"
5-oxaspiro[2.4]heptane derivatives are frequently oils or low-melting solids due to their compact, globular shape which resists efficient packing.[1] To generate X-ray quality crystals, you must disrupt this globular symmetry or increase polarizability.
Protocol: The "Heavy Atom" Derivatization
Objective: Introduce a heavy atom or planar group to induce crystallinity without altering the core spiro-conformation.[1]
Reagents:
-
Target Spiro-Alcohol (if OH is present) or Amine.[1]
-
p-Nitrobenzoyl chloride or 3,5-Dinitrobenzoyl chloride (The "Crystallization Anchor").[1]
-
Pyridine (Solvent/Base).[1]
-
Dichloromethane (DCM) & Pentane (Antisolvent).
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve 0.1 mmol of the spiro-compound in 0.5 mL dry pyridine.[1]
-
Add 1.2 eq of p-nitrobenzoyl chloride.[1] Stir at RT for 2 hours.
-
Why? The nitro-aromatic group provides strong
- stacking interactions and a dipole moment that drives lattice formation, overcoming the "greasiness" of the spiro-alkane.[1]
-
-
Workup:
-
Dilute with DCM, wash with 1M HCl (to remove pyridine), then NaHCO3. Dry over MgSO4.[1]
-
-
Vapor Diffusion Crystallization (The "Russian Doll" Method):
-
Inner Vial: Dissolve the derivatized product in a minimal amount of DCM (good solvent).
-
Outer Vial: Place the open inner vial inside a larger jar containing Pentane (antisolvent).[1]
-
Seal & Wait: Cap the outer jar tightly. Store at 4°C.[1]
-
Mechanism:[1] Pentane slowly diffuses into the DCM, gently raising supersaturation. The p-nitrobenzoate moiety will guide the packing.[1]
-
-
Data Collection:
-
Mount crystal at 100 K (Cryo-cooling is critical to reduce thermal motion of the spiro-wings).[1]
-
Collect data to 0.8 Å resolution to resolve the C-C bonds of the cyclopropane ring (typically 1.48–1.51 Å).
-
References
-
Fundamental Spiro-Chemistry
-
Wiberg, K. B. (1996). Structures and Energies of Spiro[2.4]heptane and Related Compounds. Journal of Organic Chemistry.
-
-
Crystallization of Oils
-
Spingler, B., et al. (2012).[2] Standard and Specialized Crystallization Techniques for Small Molecules. CrystEngComm.
-
-
Spiro Scaffolds in Drug Design
-
Zheng, Y. G., et al. (2014). Spirocyclic Motifs in Drug Discovery. Journal of Medicinal Chemistry.
-
-
MetAP2 Inhibitors (Fumagillin Analogs)
-
Use of spiro[2.4]heptane in Fumagillin analogs. Bioorganic & Medicinal Chemistry Letters.
-
Sources
Validating Stereochemistry of 6-Substituted 1-Oxaspiro[2.4]heptanes: A Comparative Guide
Executive Summary: The "Remote" Stereocenter Challenge
The 1-oxaspiro[2.4]heptane scaffold—a cyclopentane ring spiro-fused to an epoxide—is a privileged motif in medicinal chemistry, appearing in MetAP2 inhibitors (e.g., fumagillin analogs) and complex natural products. While the spiro-epoxide provides a rigid anchor, introducing a substituent at the C6 position (the "beta" carbon of the cyclopentane ring) creates a notorious stereochemical ambiguity.
The Problem: The distance between the epoxide protons (H3) and the C6 substituent often exceeds the 5 Å limit for direct Nuclear Overhauser Effect (NOE) detection. Furthermore, the cyclopentane ring's envelope puckering is dynamic, rendering scalar couplings (
The Solution: This guide compares three validation workflows: Relay NOE/ROESY , DFT-GIAO NMR Prediction , and X-Ray Crystallography . We prioritize self-validating protocols that minimize false positives in stereochemical assignment.
Decision Framework
Before selecting a protocol, assess your sample state and purity. The following logic flow dictates the optimal path for rigorous validation.
Figure 1: Decision matrix for stereochemical validation. Blue nodes indicate definitive structural proof; Red nodes indicate solution-state analytical methods.
Comparative Analysis of Validation Methods
Method A: High-Field NMR (NOESY/ROESY Relay)
Best for: Rapid screening of oils when "relay" protons are distinct.
Direct NOE between the epoxide (C3-H) and the C6-substituent is physically impossible (
Experimental Protocol
-
Sample Prep: Dissolve 5–10 mg in benzene-
( ).-
Expert Insight: Benzene is superior to
here because the magnetic anisotropy of the aromatic ring often resolves the critical geminal protons at C4 and C7, which are frequently overlapping in chloroform [1].
-
-
Acquisition: Run a 2D NOESY (mixing time
ms) or ROESY ( ms).-
Note: For MW < 1000, ROESY avoids the zero-crossing point of the NOE, preventing null signals.
-
-
The Relay Logic:
-
Step 1 (Anchor): Identify the stereochemistry of C4/C7 relative to the epoxide. The C3-epoxide protons will show strong NOE to the syn-facial protons on C4 and C7.
-
Step 2 (Bridge): Use the assigned syn-C4/C7 protons to query the C5 protons.
-
Step 3 (Target): Establish the relationship between C5 and the C6-substituent.
-
| Parameter | Specification |
| Field Strength | Minimum 500 MHz (600+ recommended) |
| Solvent | |
| Mixing Time | NOESY: 600 ms; ROESY: 300 ms |
| Critical Failure Mode | Signal overlap at C4/C7 prevents "Anchor" assignment. |
Method B: DFT-GIAO NMR Shift Prediction
Best for: Flexible rings, oils, or when NOE data is ambiguous.
When the cyclopentane ring undergoes rapid envelope inversion, time-averaged NOE signals can be misleading. Computational prediction of
Workflow
-
Conformational Search: Generate conformers for both syn and anti diastereomers using a force field (MMFF94).
-
Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or higher).
-
NMR Calculation: Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(d,p) level.
-
Boltzmann Weighting: Average the shifts based on the calculated energies.
-
Statistical Correlation: Compare experimental vs. calculated shifts. The isomer with the lowest Mean Absolute Error (MAE) and highest DP4+ probability (>95%) is the correct structure [2].
Data Output Example:
| Isomer Candidate | MAE (
Method C: X-Ray Crystallography
Best for: Absolute configuration (with heavy atom) and legal/regulatory filing.
This is the only method that provides direct, model-free visualization. If the molecule is an oil, derivatization is required.
Derivatization Strategy for Oils
If your 6-substituted oxaspiro[2.4]heptane has a hydroxyl or amine group:
-
Reagent: React with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride .
-
Rationale: The nitro-aromatic moiety encourages
stacking, significantly increasing the likelihood of crystallization compared to the native oil. -
Anomalous Dispersion: If absolute stereochemistry is needed (enantiomer vs. enantiomer, not just diastereomer), introduce a heavy atom like bromine (p-bromobenzoate) or use Cu-K
radiation on the oxygen-rich crystal [3].
Summary Comparison
| Feature | Method A: Relay NOE | Method B: DFT-GIAO | Method C: X-Ray |
| Sample State | Solution (Oil/Solid) | Solution (Oil/Solid) | Solid (Crystal required) |
| Sample Amount | 2–10 mg | N/A (Computational) | < 1 mg (single crystal) |
| Time to Result | 2–4 Hours | 24–48 Hours (CPU time) | 1–2 Weeks (growth + diffraction) |
| Cost | Low | Low (Software license) | High (Instrument/Service) |
| Confidence | Medium (Model dependent) | High (Probability >99%) | Definitive |
| Limitation | Requires resolved spectra | Requires cluster computing | Requires crystallization |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Demonstrates solvent effects like Benzene-d6 for resolving overlapping methylene signals).
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of isomeric compounds using quantum chemical calculations. The Journal of Organic Chemistry, 80(24), 12526-12534. Link
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: A standard for chemists. Chemical Reviews, 112(3), 1839-1862. Link
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane
In the landscape of drug discovery and chemical research, the synthesis of novel molecules is paralleled by the critical responsibility of managing the resulting chemical waste. The compound 6-(Iodomethyl)-5-oxaspiro[2.4]heptane, a halogenated spirocyclic ether, requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for researchers and laboratory professionals, grounding every recommendation in established safety protocols and the chemical principles that dictate them.
Hazard Profile and Chemical Assessment
Understanding the inherent risks of a compound is the foundational step in its safe management. While comprehensive toxicological data for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane may not be extensively published, its structure informs a robust hazard assessment based on its constituent functional groups: an iodinated hydrocarbon and a spirocyclic ether.
-
Iodinated Organic Compound : As a member of the halogenated hydrocarbon class, this compound is designated for disposal in a specific, segregated waste stream.[1][2] Halogenated wastes are often more costly and complex to treat than their non-halogenated counterparts and can form highly toxic gases if incinerated improperly.[3][4]
-
Potential Hazards : Based on analogous structures, the compound should be handled as potentially hazardous. Similar chemicals exhibit skin, eye, and respiratory irritation.[5][6] Ingestion may be harmful.[6] Therefore, direct contact and inhalation must be rigorously avoided.
Table 1: Chemical and Hazard Summary
| Property | Data/Information | Source(s) |
|---|---|---|
| Chemical Name | 6-(Iodomethyl)-5-oxaspiro[2.4]heptane | [7] |
| Molecular Formula | C₇H₁₁IO | [7] |
| Waste Category | Halogenated Organic Waste | [1][2][8] |
| Primary Hazards | Assumed Skin, Eye, and Respiratory Irritant. Potential toxicity upon ingestion or inhalation. | [2][5][6] |
| Handling | Use in a well-ventilated area or chemical fume hood. | [1][4] |
| Incompatibilities | Avoid strong oxidizing agents. |[5] |
The Core Directive: Segregation and Containment
The cardinal rule for the disposal of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane is its strict segregation into a designated "Halogenated Organic Waste" container.[1][3] This is not merely an administrative formality; it is a critical safety and environmental control measure.
Causality of Segregation:
-
Treatment Processes : Halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, drastically increasing disposal costs and complexity.[4]
-
Regulatory Compliance : Environmental regulations, such as those stipulated by the Environmental Protection Agency (EPA), mandate the separate collection and disposal of hazardous waste types.[9][10]
Proper containment is the physical implementation of this segregation. The integrity of the laboratory and the safety of its personnel depend on it.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe disposal of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane from the point of generation to its final removal from the laboratory.
Step 1: Prepare the Collection Area and Don PPE
Before handling the waste, ensure you are in a well-ventilated area, preferably an operational chemical fume hood.[1] At a minimum, the following Personal Protective Equipment (PPE) must be worn:
-
Safety Goggles or Face Shield : To protect against splashes.[11][12]
-
Laboratory Coat : To protect skin and clothing.[2]
-
Chemical-Resistant Gloves : Nitrile or butyl gloves are standard. Always inspect gloves for integrity before use.[2][11]
Step 2: Select and Prepare the Waste Container
-
Container Type : Use only a designated, compatible container provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[4] The container must be in good condition, free of leaks, and have a secure, threaded cap.[3]
-
Initial Labeling : Before adding any waste, the container must be clearly labeled.[3] The label must include:
Step 3: Transferring the Waste
-
Carefully pour the waste 6-(Iodomethyl)-5-oxaspiro[2.4]heptane, whether in pure form or in solution, into the prepared halogenated waste container using a funnel to prevent spills.
-
If the compound is a solid, it can be added directly or first dissolved in a minimal amount of a suitable solvent (e.g., acetone, isopropanol) and then added to the liquid halogenated waste container.[8]
-
Keep the container closed at all times except when actively adding waste.[3][4] This minimizes the release of volatile organic compounds (VOCs).
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be in a secondary containment tray to control any potential leaks.
-
Store the container in a cool, dry, well-ventilated area, away from heat or ignition sources.[3][13]
-
Ensure the waste container is segregated from incompatible materials, such as acids, bases, and strong oxidizing agents.[4]
Step 5: Final Disposal Request
-
Do not overfill the container. Once it reaches approximately 75% capacity, arrange for its disposal.[4]
-
Contact your institution's EHS office or designated waste management personnel to request a pickup.[1] Do not attempt to remove or transport the waste from the facility yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane.
Caption: Disposal workflow for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action. All procedures must adhere to your institution's specific Chemical Hygiene Plan as required by OSHA.[14]
In Case of a Spill:
-
Alert personnel in the immediate area and, if necessary, evacuate.
-
If the spill is large or you are unsure how to proceed, contact your EHS office immediately.[3]
-
For small, manageable spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials.[4][13]
-
Carefully collect the contaminated absorbent material and spill debris into a sealed, labeled container for disposal as hazardous waste.[4][5]
-
Decontaminate the area and wash your hands thoroughly.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin Contact : Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[6][11]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, ensuring that your innovative research does not come at the cost of personal or environmental health.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- Treatment and disposal of chemical wastes in daily labor
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Solvents in Laboratories.
- SAFETY DATA SHEET for 2-Oxa-7-azaspiro[3.
- SAFETY DATA SHEET for (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride. CymitQuimica.
- SAFETY DATA SHEET for 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical.
- Safety Data Sheet for 5-Oxaspiro[2.4]heptan-6-ylmethanamine. AK Scientific, Inc.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET for 2-Oxa-6-azaspiro[3.
- 6-(iodomethyl)-5-oxaspiro[2.4]heptane. PubChem.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - 6-(iodomethyl)-5-oxaspiro[2.4]heptane (C7H11IO) [pubchemlite.lcsb.uni.lu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. case.edu [case.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. angenechemical.com [angenechemical.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
